molecular formula C15H20N4O3 B1670845 Dnmdp CAS No. 328104-79-6

Dnmdp

Cat. No.: B1670845
CAS No.: 328104-79-6
M. Wt: 304.34 g/mol
InChI Key: YOSSKNZHADPXJX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

DNMDP, also known as 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, primarily targets two proteins: Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) . PDE3A is a well-characterized cyclic nucleotide phosphodiesterase that hydrolyzes cAMP, cGMP, and cUMP . SLFN12 is a protein that, when activated, can induce cell death .

Mode of Action

this compound acts as a molecular glue, inducing complex formation between PDE3A and SLFN12 . This interaction is stabilized by the binding of this compound to the active site of PDE3A . The formation of the PDE3A-SLFN12 complex is further stabilized by interactions between SLFN12 and this compound . This complex formation activates the RNase activity of SLFN12 .

Biochemical Pathways

The formation of the PDE3A-SLFN12 complex leads to the activation of the SLFN12 RNase, resulting in the cleavage of the specific substrate, tRNA-Leu-TAA . This leads to a global inhibition of translation, and death of cells expressing sufficient levels of both proteins .

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .

Result of Action

The activation of the SLFN12 RNase by the PDE3A-SLFN12 complex leads to a cytotoxic response in cancer cells that express elevated levels of both proteins . This results in the cleavage of the specific substrate, tRNA-Leu-TAA, global inhibition of translation, and death of cells .

Preparation Methods

The synthesis of DNMDP involves several key steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the piperidine and methoxyphenyl groupsThe final step involves the attachment of the methoxyphenyl group under specific reaction conditions .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs. Current methods involve the use of advanced organic synthesis techniques and purification processes to obtain high-purity this compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

DNMDP undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. .

    Reduction: this compound can be reduced to form different reduction products. .

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups. .

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield various piperidine-containing compounds .

Scientific Research Applications

DNMDP has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of molecular glues and protein-protein interactions. .

    Biology: this compound is used in cell biology research to study the effects of protein complex formation on cellular processes. .

    Medicine: this compound has potential therapeutic applications in cancer treatment. .

    Industry: this compound is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting protein-protein interactions. .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSSKNZHADPXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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